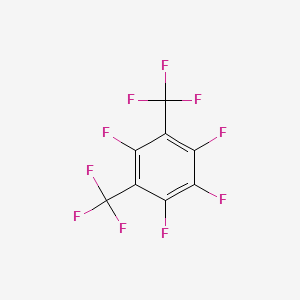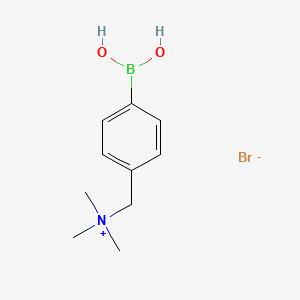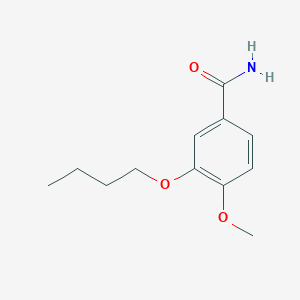
Tetrafluoro-1,3-bis(trifluoromethyl)benzene
Übersicht
Beschreibung
Tetrafluoro-1,3-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8F10. It is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrafluoro-1,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the regioselective metalation of 1,3-bis(trifluoromethyl)benzene, followed by subsequent carboxylation at specific positions to yield the desired product . The reaction typically requires the use of strong bases such as n-butyllithium and specific reaction conditions to ensure regioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrafluoro-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated derivatives.
Reduction: Reduction reactions can be performed to modify the fluorine content or introduce other functional groups.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like n-butyllithium for metalation, and oxidizing agents for oxidation reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, carboxylation of 1,3-bis(trifluoromethyl)benzene yields 2,6-bis(trifluoromethyl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
Tetrafluoro-1,3-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Wirkmechanismus
The mechanism by which tetrafluoro-1,3-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A related compound with similar fluorinated groups but fewer fluorine atoms.
1,4-Bis(trifluoromethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Hexafluorobenzene: A fully fluorinated benzene derivative with different chemical properties.
Uniqueness
Tetrafluoro-1,3-bis(trifluoromethyl)benzene is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups. This gives it distinct chemical properties, such as higher thermal stability and reactivity compared to other fluorinated aromatic compounds .
Eigenschaften
IUPAC Name |
1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVQFXNRXDTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380211 | |
| Record name | 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-82-4 | |
| Record name | 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)





![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)

